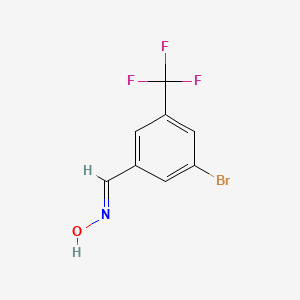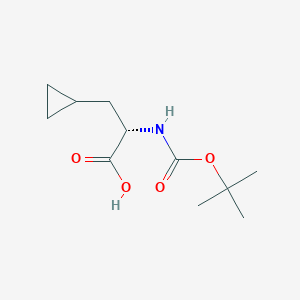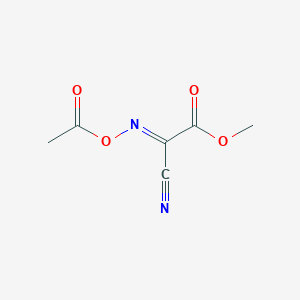
INHIBIN, ALPHA-SUBUNIT, FRAGMENT 1-32 PORCINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inhibin, alpha-subunit, fragment 1-32 porcine: is a peptide fragment derived from the alpha subunit of inhibin, a glycoprotein hormone. Inhibins are composed of an alpha subunit and a beta subunit and play a crucial role in regulating the secretion of follicle-stimulating hormone from the pituitary gland. This regulation is essential for controlling gonadal functions, including follicular development and spermatogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of inhibin, alpha-subunit, fragment 1-32 porcine involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods: Industrial production of this peptide fragment typically involves large-scale solid-phase peptide synthesis. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography to achieve a purity of over 90% .
Análisis De Reacciones Químicas
Types of Reactions: Inhibin, alpha-subunit, fragment 1-32 porcine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residues, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in solid-phase peptide synthesis.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Chemistry: Inhibin, alpha-subunit, fragment 1-32 porcine is used in the study of peptide synthesis and modification. It serves as a model peptide for developing new synthetic methods and understanding peptide behavior under various conditions.
Biology: This peptide fragment is used in enzyme-linked immunosorbent assays to detect inhibin antibody levels. It is also employed in studies investigating the role of inhibin in reproductive biology, including its effects on follicle-stimulating hormone secretion and gonadal function .
Medicine: this compound is used in research focused on male fertility and reproductive health. It helps in understanding the mechanisms underlying infertility and developing potential therapeutic interventions .
Industry: The peptide is used in the production of diagnostic kits for detecting inhibin levels in biological samples. These kits are essential for monitoring reproductive health and diagnosing conditions related to inhibin dysregulation.
Mecanismo De Acción
Inhibin, alpha-subunit, fragment 1-32 porcine exerts its effects by binding to specific receptors on the surface of pituitary cells. This binding inhibits the secretion of follicle-stimulating hormone, thereby regulating gonadal functions. The molecular targets involved include the activin receptor and the transforming growth factor-beta signaling pathway .
Comparación Con Compuestos Similares
- Inhibin, alpha-subunit, fragment 1-32 human
- Inhibin, beta-subunit, fragment 1-32 porcine
- Activin, alpha-subunit, fragment 1-32 porcine
Uniqueness: Inhibin, alpha-subunit, fragment 1-32 porcine is unique due to its specific amino acid sequence and its role in regulating follicle-stimulating hormone secretion. Unlike other similar compounds, it has a distinct function in reproductive biology and is used as a model peptide in various research applications .
Propiedades
Número CAS |
141983-93-9 |
|---|---|
Fórmula molecular |
C163H248N48O43S1 |
Peso molecular |
3600.07 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)

![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)

![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)
